![molecular formula C19H13F2N5O B2385341 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide CAS No. 942000-08-0](/img/structure/B2385341.png)
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide
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Overview
Description
The compound appears to contain a naphthamide group, a tetrazol group, and a 3,4-difluorophenyl group. Naphthamide is derived from naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. Tetrazol is a heterocyclic compound consisting of a 5-membered ring containing four nitrogen atoms. The 3,4-difluorophenyl group is a phenyl group substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tetrazol ring, the 3,4-difluorophenyl group, and the naphthamide group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the properties of its constituent groups. For example, tetrazoles are known to be reactive due to the presence of multiple nitrogen atoms, which can act as nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Alzheimer's Disease Diagnosis
One significant application of a related compound, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), is in diagnosing Alzheimer's disease. This compound, a derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile (DDNP), has been used in positron emission tomography (PET) scans to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
5-Lipoxygenase Inhibition
Methoxytetrahydropyrans, including compounds structurally similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, have been identified as a new series of selective and potent 5-lipoxygenase inhibitors. These inhibitors are significant for their potential in treating inflammatory conditions where leukotrienes play a role (Crawley et al., 1992).
Photovoltaic Properties Enhancement
The molecule has relevance in the field of organic solar cells. Studies involving derivatives of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, such as bis (5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile (NDM-1), have shown potential for enhancing photovoltaic properties due to their favorable absorption characteristics and re-organization energy values (Ali et al., 2020).
Catalysis in Organic Synthesis
Compounds structurally related to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide have been utilized as catalysts in organic synthesis. For example, ytterbium perfluorooctanoate [Yb(PFO)3] has shown efficiency in catalyzing the synthesis of tetrahydrobenzo[a]xanthene-11-ones, demonstrating the potential of these compounds in facilitating various chemical reactions (Sundar et al., 2012).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given its structural features, it may potentially influence pathways involving similar compounds or targets
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates remain unknown . These factors are crucial in determining the compound’s pharmacological activity and potential for therapeutic use.
Result of Action
Without knowledge of its specific targets and mode of action, it is challenging to predict its precise effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O/c20-16-8-7-15(10-17(16)21)26-18(23-24-25-26)11-22-19(27)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREBBWPZOCTWCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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